molecular formula C22H14N2O2 B11561419 2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile

2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile

Cat. No.: B11561419
M. Wt: 338.4 g/mol
InChI Key: RITWGIDUBUGTGW-BUVRLJJBSA-N
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Description

2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile is a heterocyclic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile typically involves the condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with furan-2-carbaldehyde in the presence of an acid catalyst. The reaction is usually carried out in absolute ethanol under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-furan-2-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s furan ring and nitrile group play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems .

Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(E)-furan-2-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C22H14N2O2/c23-14-19-20(16-8-3-1-4-9-16)21(17-10-5-2-6-11-17)26-22(19)24-15-18-12-7-13-25-18/h1-13,15H/b24-15+

InChI Key

RITWGIDUBUGTGW-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC=CO3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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